molecular formula C20H12N2O4 B13651296 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde

カタログ番号: B13651296
分子量: 344.3 g/mol
InChIキー: FQHZHXITKWXKAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde (C₂₀H₁₂N₂O₄, molecular weight ~356.3 g/mol) is a heteroaromatic compound featuring a pyridazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) symmetrically functionalized with two isophthalaldehyde groups. The aldehyde moieties at the 3- and 5-positions of the benzene rings enable its use as a versatile building block in covalent organic frameworks (COFs) and coordination polymers . Its electron-deficient pyridazine core enhances π-π interactions and metal-binding capabilities, making it suitable for applications in catalysis, gas adsorption, and optoelectronic materials.

特性

分子式

C20H12N2O4

分子量

344.3 g/mol

IUPAC名

5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H

InChIキー

FQHZHXITKWXKAA-UHFFFAOYSA-N

正規SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反応の分析

Types of Reactions

5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares key structural and functional attributes of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with analogous compounds:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Reference
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde Pyridazine Aldehyde 356.3 COFs, MOFs, catalysis
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde Bipyridine Aldehyde 420.42 POPs, iodine capture (3.58 g/g)
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde Ethyne (acetylene) Aldehyde 290.3 Porous cages, molecular motors
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid Pyrazine Carboxylic acid 408.3 MOFs, CO₂ adsorption
5,5’-(Acridine-2,7-diyl)diisophthalic acid Acridine Carboxylic acid ~434.4* MOFs, sensors

*Estimated based on formula C₂₈H₁₆N₂O₈.

5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
  • Core Structure : Bipyridine provides two chelating nitrogen atoms, enhancing metal coordination (e.g., in POPs for iodine capture with 3.58 g/g uptake) .
  • Functional Groups : Aldehydes enable imine-linked COFs.
  • Key Differences : Bipyridine’s stronger metal-binding ability vs. pyridazine’s electron deficiency.
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde
  • Core Structure : Ethyne linker imparts rigidity and linearity, forming [3+6] prismatic cages with adjustable pores .
  • Applications : Molecular motors due to rotatable dumbbell-shaped structures.
  • Key Differences : Ethyne’s sp-hybridized carbons enhance conjugation but reduce nitrogen content compared to pyridazine.
5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid
  • Core Structure : Pyrazine (adjacent nitrogen atoms) increases framework stability in MOFs.
  • Functional Groups : Carboxylic acids form strong metal-carboxylate bonds, ideal for high-stability MOFs (e.g., CO₂ adsorption) .
  • Key Differences : Acid groups vs. aldehydes limit reactivity to coordination chemistry rather than dynamic covalent bonding.
5,5’-(Acridine-2,7-diyl)diisophthalic Acid
  • Core Structure : Acridine’s fused aromatic system enhances π-stacking and luminescence.
  • Applications : Sensors and optoelectronics due to extended conjugation .

Research Findings and Performance Metrics

  • Gas Adsorption : Pyrazine-based MOFs show superior CO₂ uptake due to high porosity and nitrogen content .
  • Porosity Control : Ethyne-linked aldehydes enable pore-size modulation via cage transformations, a feature less explored in pyridazine systems .

生物活性

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde can be represented as follows:

PropertyValue
Molecular FormulaC19H14N2O2
Molecular Weight306.33 g/mol
IUPAC Name5,5'-(pyridazine-3,6-diyl)diisophthalaldehyde

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. A study focusing on various 3,6-disubstituted pyridazines demonstrated significant anticancer activity against several human cancer cell lines. Specifically, compounds similar to 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde exhibited potent inhibition of cell proliferation and induced apoptosis in breast and ovarian cancer cells .

Case Study:
In a comparative analysis of pyridazine derivatives:

  • Compound A showed a 50% reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 10 µM.
  • Compound B induced apoptosis in T-47D cells with an increase in Annexin V-positive cells from 0.81% to 11.36% after treatment .

The mechanism by which 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde exerts its biological effects is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In silico studies suggest that this compound may bind effectively to CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of pyridazine derivatives are essential for their development as therapeutic agents. Studies have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

  • Solubility : Moderate solubility in aqueous media.
  • Stability : Stable under physiological conditions.
  • Bioavailability : Potential for good oral bioavailability based on molecular structure.

Comparative Analysis with Related Compounds

A comparison of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with other known pyridazine derivatives reveals its unique properties:

Compound NameAnticancer Activity (IC50)Mechanism of Action
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehydeTBDCDK2 inhibition
Compound A10 µMApoptosis induction
Compound B15 µMCell cycle arrest

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。